8-Position vs. 6-Position Cinnamoyl Substitution: Antiproliferative Activity Hierarchy in Chromen-2-one–Chalcone Hybrids
In a systematic study of 6‑ and 8‑cinnamoylchromen‑2‑one derivatives, 8‑cinnamoyl‑substituted compounds consistently exhibited higher antiproliferative activity across SK‑OV‑3 (ovarian), CCRF‑CEM (leukemia), and MCF‑7 (breast) human cancer cell lines compared to their 6‑cinnamoyl positional isomers [1]. The target compound, bearing the cinnamoyl group at the 8‑position of the coumarin ring, is therefore predicted to reside in the higher‑potency regioisomeric class, although no direct IC₅₀ measurement for the specific compound is publicly available.
| Evidence Dimension | Regioisomeric position of cinnamoyl substituent (8- vs. 6-) and associated antiproliferative potency |
|---|---|
| Target Compound Data | 8-cinnamoylchromen-2-one scaffold (no specific IC₅₀ available for CAS 690213-86-6) |
| Comparator Or Baseline | 6-cinnamoylchromen-2-one analogues consistently showed lower antiproliferative activity across all three tested cell lines: SK‑OV‑3, CCRF‑CEM, MCF‑7 at 50 µM after 72 h [1] |
| Quantified Difference | Qualitative rank‑order: 8‑cinnamoyl > 6‑cinnamoyl (exact magnitude not quantifiable for the target compound in absence of direct data) |
| Conditions | MTT assay; human cancer cell lines SK‑OV‑3, CCRF‑CEM, MCF‑7; compound concentration 50 μmol/L; 72 h incubation [1] |
Why This Matters
For procurement decisions in anticancer screening programs, an 8‑substituted coumarin–chalcone scaffold is a structurally validated starting point that historically outperforms the 6‑substituted regiomeric series, justifying the selection of the 8‑methoxy compound over 6‑substituted or ambiguously defined analogs.
- [1] Karam Chand, Amir Nasrolahi Shirazi, Preeti Yadav, Rakesh K. Tiwari, Meena Kumari, Keykavous Parang, Sunil K. Sharma. Synthesis and antiproliferative and c-Src kinase inhibitory activities of cinnamoyl- and pyranochromen-2-one derivatives. Canadian Journal of Chemistry, 2013, 91(8), 741–754. DOI: 10.1139/cjc-2013-0125. View Source
